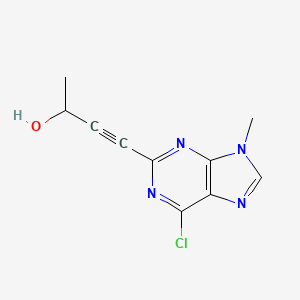![molecular formula C8H8N4O B8344390 3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8344390.png)
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one
Descripción general
Descripción
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused imidazo-pyrazine ring system, which is known for its potential biological activities and applications in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide, can yield the desired imidazo-pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Methods such as palladium-catalyzed amide coupling reactions have been explored for the synthesis of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo-pyrazine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo-pyrazine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes involved in critical cellular pathways. The compound’s ability to modulate the activity of these enzymes is attributed to its structural features, which allow it to bind effectively to the active sites . Additionally, it can influence signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation processes .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring system but with a pyridine moiety instead of pyrazine.
Imidazo[1,2-a]pyrazine: Another related compound with a different substitution pattern, used in drug development and organic synthesis.
Pyrrolopyrazine: Contains a pyrrole ring fused with pyrazine, exhibiting various biological activities such as antimicrobial and antitumor properties.
Uniqueness
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature differentiates it from other similar compounds and contributes to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C8H8N4O/c13-8-11-6-7(10-4-3-9-6)12(8)5-1-2-5/h3-5H,1-2H2,(H,9,11,13) |
Clave InChI |
COTTYCHCEZXFNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C3=NC=CN=C3NC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
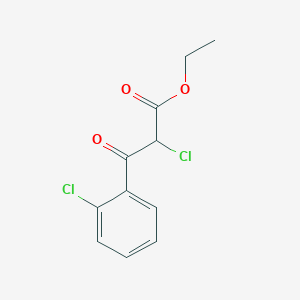
![[3-(1H-indol-4-yl)-phenyl]-acetic acid](/img/structure/B8344325.png)
![1-Benzyl-4-[2-ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1,2,3,6-tetrahydro-pyridine](/img/structure/B8344333.png)
![Methyl 2-[(pyridin-3-yl)amino]-2-oxoacetate](/img/structure/B8344340.png)
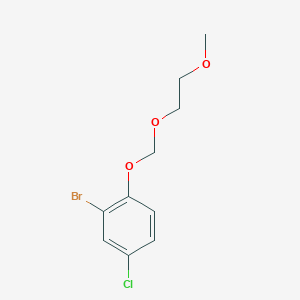
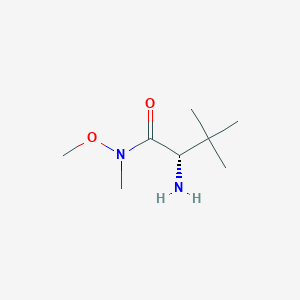

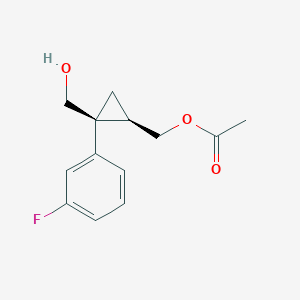
![(R)-beta-[[(phenylmethoxy)carbonyl]amino]benzenepropanoic acid](/img/structure/B8344379.png)


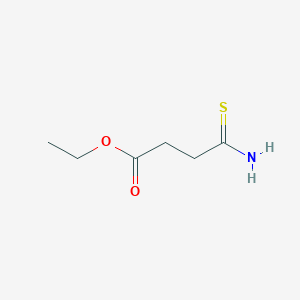
![2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol](/img/structure/B8344412.png)
